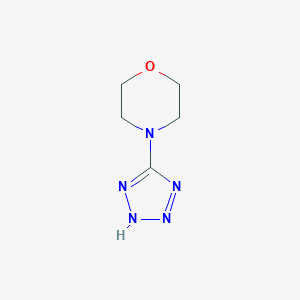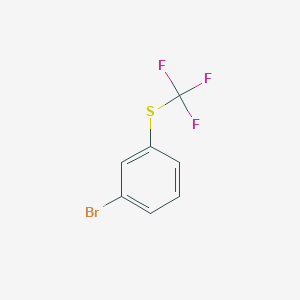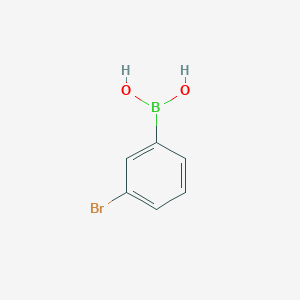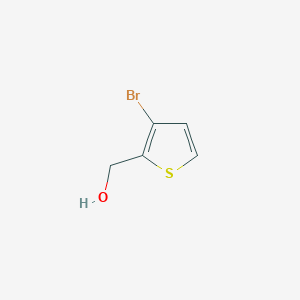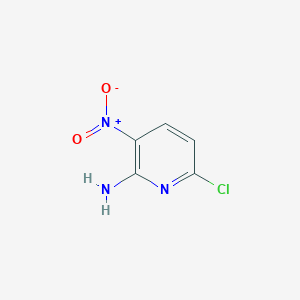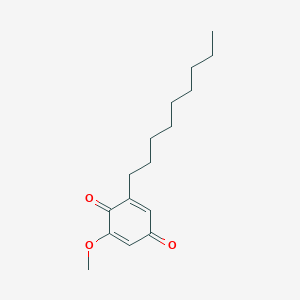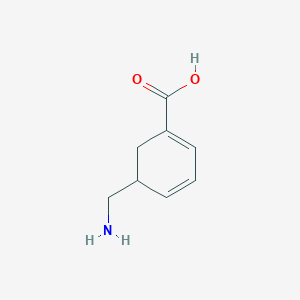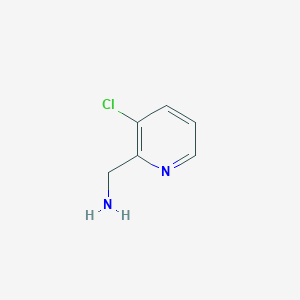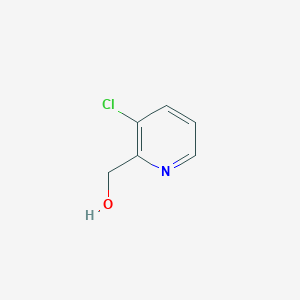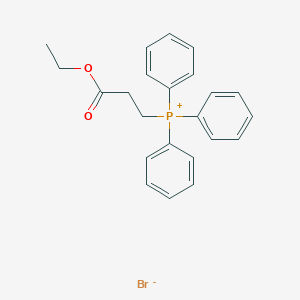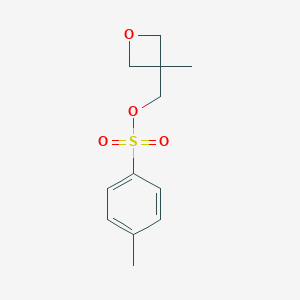
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a methylbenzenesulfonate group, which is a common sulfonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyloxetan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
Chemistry: (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in polymer chemistry .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine: Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of new chemical bonds and the generation of various products .
Molecular Targets and Pathways: The compound interacts with nucleophilic sites on enzymes and other proteins, leading to modifications in their structure and function. This interaction is crucial in biochemical assays and drug discovery, where the compound is used to probe enzyme activity and inhibitor binding .
Comparison with Similar Compounds
- (3-Methyloxetan-3-yl)methyl 4-nitrobenzenesulfonate
- (3-Methyloxetan-3-yl)methyl 4-chlorobenzenesulfonate
- (3-Methyloxetan-3-yl)methyl 4-bromobenzenesulfonate
Comparison: Compared to its analogs, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is unique due to its methyl group on the benzene ring, which influences its reactivity and stability. The presence of the methyl group can enhance the compound’s solubility in organic solvents and affect its interaction with nucleophiles .
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOQQSOZRVZCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420127 | |
| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99314-44-0 | |
| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
